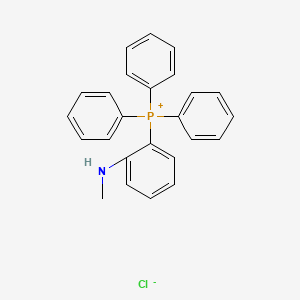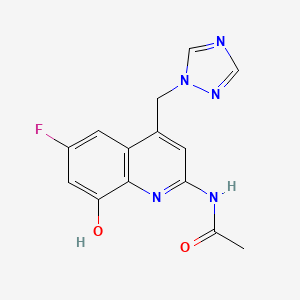
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorinated quinoline moiety, and an acetamide group, which collectively contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination is usually performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Triazole Ring: The triazole ring is introduced via a Huisgen cycloaddition reaction, where azides and alkynes react in the presence of a copper catalyst.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, while the fluorinated quinoline moiety can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown potential as anticancer agents.
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide is unique due to the combination of a fluorinated quinoline moiety and a triazole ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C14H12FN5O2 |
|---|---|
Peso molecular |
301.28 g/mol |
Nombre IUPAC |
N-[6-fluoro-8-hydroxy-4-(1,2,4-triazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H12FN5O2/c1-8(21)18-13-2-9(5-20-7-16-6-17-20)11-3-10(15)4-12(22)14(11)19-13/h2-4,6-7,22H,5H2,1H3,(H,18,19,21) |
Clave InChI |
GZIWRYKOCXQOMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=C(C=C2O)F)C(=C1)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
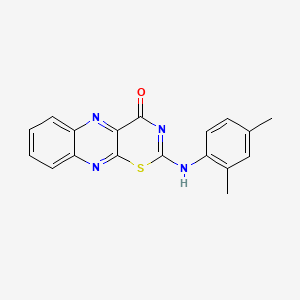

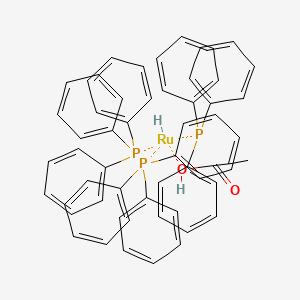
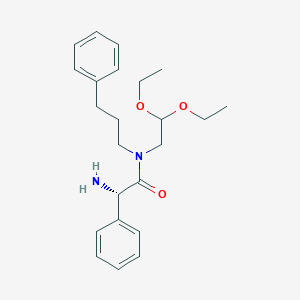
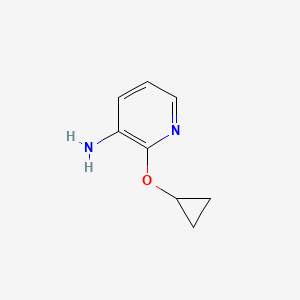

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
